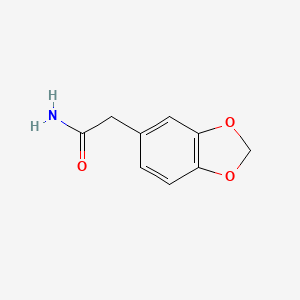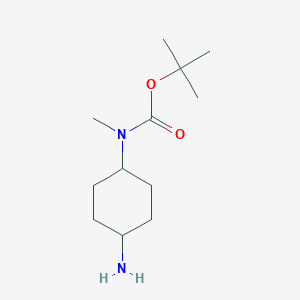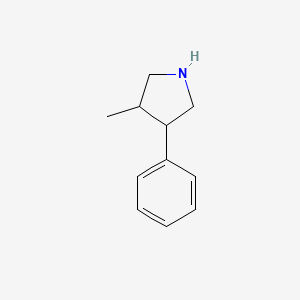
3-Methyl-4-phenylpyrrolidine
Descripción general
Descripción
3-Methyl-4-phenylpyrrolidine is a compound with the CAS Number: 56606-70-3 and a molecular weight of 161.25 . It is known for its neurotoxicity and involvement in the pathogenesis of Parkinson’s disease.
Synthesis Analysis
The synthesis of pyrrolidine compounds, including this compound, can be approached in two ways :Molecular Structure Analysis
The molecular structure of this compound is characterized by a five-membered pyrrolidine ring . The InChI Code is 1S/C11H15N/c1-9-7-12-8-11(9)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3 .Chemical Reactions Analysis
The pyrrolidine ring in this compound is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The structure–activity relationship (SAR) of the studied compounds is influenced by steric factors .Aplicaciones Científicas De Investigación
Arylation Methods
- Selective Arylation of N-Phenylpyrrolidine: Research demonstrated the selective arylation of sp3 C-H bonds in N-phenylpyrrolidine without a directing group, using Ru(H)2(CO)(PCy3)3 as a catalyst. This method is significant in organic synthesis for functionalizing molecules like 3-Methyl-4-phenylpyrrolidine (Sezen & Sames, 2005).
Synthesis and Evaluation
- Binding Affinity Studies: A study on various 3-phenylpyrrolidines, including analogs of this compound, evaluated their dopamine binding affinity. The research is relevant for understanding the interaction of these compounds with dopamine receptors (Crider et al., 1992).
- Synthesis of (4S-Phenylpyrrolidin-2R-yl)methanol: The double reduction of cyclic sulfonamides led to the synthesis of compounds including (4S-phenylpyrrolidin-2R-yl)methanol, demonstrating an efficient method for constructing molecules with complex structures (Evans, 2007).
Pharmacological Applications
- Bromodomain Inhibitors: The synthesis of 1-methyl-4-phenylpyrrolidin-2-one and its derivatives as bromodomain inhibitors is a significant application in drug discovery. These compounds have shown affinity as inhibitors of bromodomain-containing protein 4 (Hilton-Proctor et al., 2020).
- Antibacterial Activity: Structure-activity relationship studies of certain carbapenems, including those with a 3-phenylpyrrolidine moiety, showed enhanced antibacterial activity against MRSA and Pseudomonas aeruginosa strains (Sato et al., 2002).
Neuroprotective Properties
- Protection Against Excitotoxic Neuronal Death: A study on Aminopyrrolidine-2R,4R-dicarboxylated, a related compound, found that activation of metabotropic glutamate receptors mGlu2 and -3 could protect neurons against excitotoxic degeneration. This suggests potential neuroprotective applications for similar compounds (Battaglia et al., 1998).
Catalysis and Organic Synthesis
- Catalysis in Asymmetric Michael Additions: Methyl 4-aminopyrrolidine-2-carboxylates, similar in structure to this compound, were used as catalysts in asymmetric Michael additions, demonstrating their utility in stereoselective organic synthesis (Ruiz-Olalla et al., 2015).
Medicinal Chemistry
- Antimicrobial and Antitumor Activities: Novel antitumor and antimicrobial hydroxypyrrolidin2-ones, structurally related to this compound, were synthesized, showing potential in medicinal chemistry for the development of new drugs (Azmy et al., 2018).
Mecanismo De Acción
Target of Action
The primary targets of 3-Methyl-4-phenylpyrrolidine are currently unknown. This compound belongs to the class of pyrrolidine alkaloids, which are known to interact with a variety of targets in the body . .
Mode of Action
Pyrrolidine alkaloids, in general, are known to interact with their targets in a variety of ways, leading to a range of biological effects
Biochemical Pathways
Pyrrolidine alkaloids can influence a variety of biochemical pathways, depending on their specific targets . Without knowledge of the specific targets of this compound, it is difficult to predict which pathways it might affect.
Result of Action
Pyrrolidine alkaloids can have a range of effects at the molecular and cellular level, depending on their specific targets and mode of action
Direcciones Futuras
The pyrrolidine ring, a significant feature of 3-Methyl-4-phenylpyrrolidine, is characterized by the stereogenicity of carbons . Different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . This could guide medicinal chemists in the design of new pyrrolidine compounds with different biological profiles .
Análisis Bioquímico
Biochemical Properties
3-Methyl-4-phenylpyrrolidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The interaction between this compound and cytochrome P450 enzymes can lead to the inhibition or activation of these enzymes, affecting the metabolism of other substrates . Additionally, this compound has been shown to interact with neurotransmitter receptors, influencing neurotransmission and potentially modulating neurological functions .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In neuronal cells, it has been observed to influence cell signaling pathways, particularly those involving dopamine and serotonin receptors . This compound can modulate gene expression, leading to changes in the production of proteins involved in neurotransmission and cellular metabolism. Furthermore, this compound affects cellular metabolism by altering the activity of key metabolic enzymes, which can impact energy production and overall cellular function .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound binds to specific receptors and enzymes, leading to changes in their activity. For instance, this compound can inhibit the activity of monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters such as dopamine and serotonin . This inhibition results in increased levels of these neurotransmitters, which can enhance neurotransmission and affect mood and behavior. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is an important factor, as it can degrade under certain conditions, leading to a reduction in its efficacy . Long-term studies have shown that prolonged exposure to this compound can result in adaptive changes in cellular function, such as alterations in receptor sensitivity and enzyme activity . These changes can have significant implications for the use of this compound in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance neurotransmission and improve cognitive function . At higher doses, it can lead to toxic effects, such as neurotoxicity and hepatotoxicity . Studies have shown that there is a threshold dose above which the adverse effects of this compound become more pronounced, highlighting the importance of careful dosage management in research and therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and the levels of different metabolites in the body . The metabolic pathways of this compound are complex and can vary depending on the specific conditions and the presence of other compounds .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can be actively transported across cell membranes by specific transporters, allowing it to reach its target sites within the cells . Additionally, this compound can bind to plasma proteins, which can affect its distribution and accumulation in different tissues . The localization and accumulation of this compound can have significant implications for its efficacy and safety in research and therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria or the endoplasmic reticulum, through the presence of targeting signals or post-translational modifications . The localization of this compound within these compartments can influence its interactions with other biomolecules and its overall efficacy . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its use in research and therapeutic applications.
Propiedades
IUPAC Name |
3-methyl-4-phenylpyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-9-7-12-8-11(9)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNWURHRRQATWCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC1C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



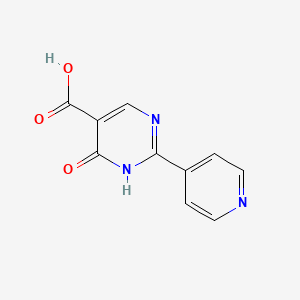

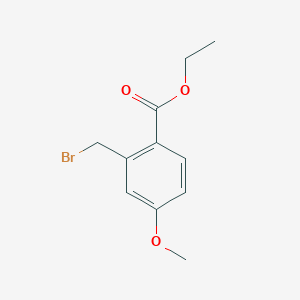
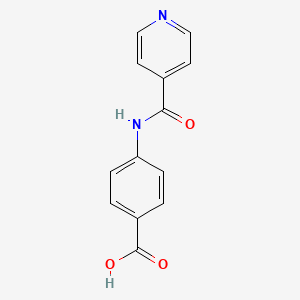
![N-(2-methoxyethyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B3144979.png)
![6,7-Dihydro-5H-pyrrolo[2,3-D]pyrimidine](/img/structure/B3144980.png)
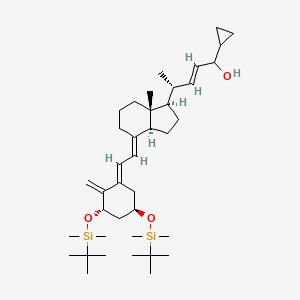


![1H,3H-Naphtho[1,8-cd]pyran-1-one, 3-hydroxy-](/img/structure/B3145012.png)
